Methoxyfenozide is an advanced, second-generation diacylhydrazine insect growth regulator (IGR) that functions as a highly potent ecdysone receptor (EcR) agonist [1]. By mimicking the natural insect molting hormone 20-hydroxyecdysone, it induces a premature and lethal molt specifically in lepidopteran larvae[2]. For procurement and formulation teams, methoxyfenozide is prioritized over first-generation analogs due to its superior target-site binding affinity, enhanced baseline potency against key agricultural pests, and improved physicochemical properties that enable broader application methods, including systemic root uptake [3]. Its exceptional selectivity ensures minimal impact on non-target organisms, making it a cornerstone active ingredient for Integrated Pest Management (IPM) compatible crop protection portfolios [1].
Lepidopteran-specific ecdysone receptor (EcR) agonist research compound
Diacylhydrazine insecticide tool for selective molting-disruption endpoint studies
Supports species-selective lepidopteran pest control evaluation
Substituting methoxyfenozide with its first-generation predecessor, tebufenozide, fundamentally compromises formulation versatility and field efficacy[1]. Tebufenozide exhibits significantly lower aqueous solubility (0.83 mg/L) and lacks systemic root uptake, strictly limiting its use to foliar contact and ingestion applications [2]. In contrast, methoxyfenozide's higher solubility and systemic mobility allow for soil drenches and seed treatments [3]. Furthermore, tebufenozide demonstrates a weaker binding affinity to the lepidopteran ecdysone receptor, translating to higher required application rates and reduced efficacy against pest populations developing early-stage tolerance [1]. Utilizing broad-spectrum generic insecticides as an alternative also fails, as they eliminate the critical order-specific selectivity that protects beneficial pollinators and predatory insects required in modern agricultural frameworks [2].
The primary mode of action for diacylhydrazine insecticides is binding to the ecdysone receptor (EcR) complex. Methoxyfenozide was engineered to optimize this interaction. In competitive binding assays using nuclear extracts from lepidopteran cells, methoxyfenozide exhibits a six-fold greater affinity for the EcR complex compared to tebufenozide[1]. This enhanced molecular fit directly drives its superior in vivo potency and broader spectrum of control within the Lepidoptera order.
| Evidence Dimension | Ecdysteroid receptor (EcR) binding affinity |
| Target Compound Data | 6x higher affinity (Kd ≈ 0.5 nM in Plodia models) |
| Comparator Or Baseline | Tebufenozide (Baseline affinity) |
| Quantified Difference | 6-fold increase in receptor binding affinity for methoxyfenozide |
| Conditions | In vitro binding assay using lepidopteran cell nuclear extracts |
Higher receptor affinity allows formulators to achieve rapid cessation of pest feeding at significantly lower active ingredient concentrations, optimizing cost-in-use.
Field efficacy is highly dependent on the baseline toxicity of the active ingredient against target pests. In standardized leaf-dip bioassays against first-instar beet armyworm (Spodoptera exigua), methoxyfenozide demonstrated LC50 values ranging from 0.058 to 0.487 µg/mL across various susceptible field populations. In contrast, tebufenozide required significantly higher concentrations, with LC50 values ranging from 0.377 to 4.41 µg/mL [1]. This establishes methoxyfenozide as approximately 6.5 to 10 times more potent against this critical pest.
| Evidence Dimension | LC50 against first-instar Spodoptera exigua |
| Target Compound Data | 0.058 - 0.487 µg/mL |
| Comparator Or Baseline | Tebufenozide (0.377 - 4.41 µg/mL) |
| Quantified Difference | Methoxyfenozide is ~6.5x to 10x more potent at the LC50 level |
| Conditions | Leaf-dip bioassay on susceptible field populations |
Superior baseline toxicity ensures reliable field performance and provides a crucial buffer against pest populations that are developing early-stage tolerance to older chemistries.
The physical properties of an active ingredient dictate its viable application methods. Tebufenozide has very low aqueous solubility (0.83 mg/L) and strictly lacks systemic action, limiting it to foliar sprays [REFS-1, REFS-2]. Methoxyfenozide was developed with improved physicochemical properties, achieving an aqueous solubility of 3.3 mg/L [2]. This 4-fold increase in solubility facilitates modest root-systemic activity, allowing the compound to be absorbed by roots and translocated upward into the plant tissues [1].
| Evidence Dimension | Aqueous solubility and systemic translocation |
| Target Compound Data | 3.3 mg/L solubility; exhibits root-systemic activity |
| Comparator Or Baseline | Tebufenozide (0.83 mg/L solubility; non-systemic) |
| Quantified Difference | 4-fold higher aqueous solubility enabling systemic root uptake |
| Conditions | Standard physicochemical profiling and plant uptake models |
The ability to translocate systemically allows procurement teams to source methoxyfenozide for advanced seed treatments and soil-applied formulations, expanding product lines beyond basic foliar sprays.
Because methoxyfenozide possesses higher aqueous solubility and root-systemic mobility compared to tebufenozide, it is the preferred diacylhydrazine for developing seed treatments and soil drench formulations [1]. This systemic uptake protects emerging seedlings from early-season lepidopteran pests without requiring immediate foliar applications, streamlining crop protection workflows.
For agricultural markets facing pest populations with reduced susceptibility to first-generation IGRs, methoxyfenozide is the required active ingredient. Its 6-fold higher binding affinity to the EcR complex and significantly lower LC50 values ensure that formulations achieve rapid feeding cessation and high mortality in tough-to-control species like Spodoptera exigua [2].
Driven by its 6-fold higher binding affinity to the EcR complex and superior LC50 metrics, methoxyfenozide allows formulators to design low-volume, high-efficacy crop protection products [3]. This reduces the total active ingredient required per hectare, optimizing logistics, storage, and application costs for large-scale agricultural procurement.
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